Lesinurad sodium

描述

莱西努拉德钠是一种尿酸转运蛋白 1 (URAT1) 抑制剂,主要用于治疗痛风相关的血尿酸升高。 它通常与黄嘌呤氧化酶抑制剂联合使用,以提高其降低血清尿酸水平的疗效 。 莱西努拉德钠通过抑制肾脏对尿酸的重吸收来发挥作用,从而增加尿酸的排泄并降低血清尿酸浓度 .

准备方法

合成路线和反应条件: 莱西努拉德钠可以通过多种方法合成。 一种有效的合成路线涉及使用廉价的起始原料和温和的反应条件,从而获得可接受的总收率 。 合成过程通常包括以下步骤:

起始原料: 1-溴萘。

关键反应: 与二硫化碳 (CS2) 进行胺解和肼解反应。

最终产物: 经过数个纯化步骤后,得到莱西努拉德钠.

工业生产方法: 莱西努拉德钠的工业生产涉及其晶型形式的制备,其特征在于 X 射线粉末衍射和差示扫描量热法等技术 。 这些晶型形式由于易于处理和优异的药理学特性而适合于固体剂型 .

化学反应分析

反应类型: 莱西努拉德钠经历各种化学反应,包括:

氧化: 莱西努拉德钠在特定条件下可以被氧化,形成不同的氧化产物。

还原: 还原反应可以改变莱西努拉德钠中存在的官能团。

常见试剂和条件:

氧化: 可以使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等常见的氧化剂。

还原: 通常采用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成莱西努拉德钠的不同氧化形式,而取代反应可以产生一系列具有修饰官能团的衍生物 .

科学研究应用

Clinical Efficacy

Lesinurad sodium has been evaluated in several pivotal clinical trials that demonstrate its effectiveness when used in combination with xanthine oxidase inhibitors (XOIs) such as allopurinol or febuxostat.

Key Clinical Trials

- CLEAR 1 and CLEAR 2 Trials : These phase III trials assessed lesinurad (200 mg or 400 mg) combined with allopurinol versus allopurinol alone in patients with gout. The results showed that a significantly higher proportion of patients achieved target serum uric acid levels (<6 mg/dL) at six months compared to those receiving allopurinol alone (54.2% vs. 27.9%) .

- CRYSTAL Trial : This study involved patients with tophaceous gout and compared lesinurad combined with febuxostat versus febuxostat alone. While the primary endpoint was not statistically significant at six months, a notable improvement was observed in patients who had uncontrolled hyperuricemia at baseline .

Efficacy Data Table

| Trial | Combination Treatment | Primary Endpoint Achieved (%) | Duration |

|---|---|---|---|

| CLEAR 1 | Lesinurad + Allopurinol | 54.2 | 6 months |

| CLEAR 2 | Lesinurad + Allopurinol | 59.2 | 6 months |

| CRYSTAL | Lesinurad + Febuxostat | Not statistically significant | 6 months |

Safety Profile

The safety profile of this compound has been generally favorable across clinical trials. Common adverse events included gout flares, headache, arthralgia, and nasopharyngitis, with no significant serious adverse events reported . The incidence of treatment-emergent adverse events was comparable between lesinurad and placebo groups.

Pharmacokinetics

This compound exhibits dose-dependent pharmacokinetics. Studies indicate that administration of lesinurad leads to a significant reduction in serum uric acid levels within hours post-dose. For instance, a single dose of 200 mg resulted in approximately a 46% reduction in serum uric acid levels at six hours .

作用机制

莱西努拉德钠通过抑制尿酸转运蛋白 1 (URAT1) 和有机阴离子转运蛋白 4 (OAT4) 的活性发挥作用 。URAT1 是一种主要转运酶,负责从肾小管中重新吸收尿酸。 莱西努拉德钠通过抑制 URAT1 来增加尿酸的排泄,从而降低血清尿酸水平 。 这种机制在与黄嘌呤氧化酶抑制剂联合使用时特别有效,黄嘌呤氧化酶抑制剂可减少尿酸的产生 .

相似化合物的比较

莱西努拉德钠在尿酸转运蛋白抑制剂中是独一无二的,因为它选择性地抑制 URAT1 和 OAT4 。 类似化合物包括:

丙磺舒: 另一种利尿剂,抑制肾脏对尿酸的重吸收。

苯溴马隆: 一种有效的利尿剂,也抑制 URAT1。

磺吡酮: 一种具有类似作用机制的利尿剂.

与这些化合物相比,莱西努拉德钠对 URAT1 的亲和力更高,并且经常与黄嘌呤氧化酶抑制剂联合使用,以获得更好的治疗效果 .

生物活性

Lesinurad sodium, marketed under the brand name Zurampic, is a novel oral medication primarily used for the treatment of hyperuricemia associated with gout. Its mechanism of action involves the selective inhibition of uric acid transporters, specifically URAT1 and OAT4, leading to increased urinary excretion of uric acid and decreased serum uric acid (sUA) levels. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Lesinurad acts as a selective uric acid reabsorption inhibitor by targeting the URAT1 transporter, which is responsible for the reabsorption of uric acid in the renal tubules. By inhibiting URAT1, lesinurad promotes uric acid excretion and lowers sUA levels. Additionally, it has been shown to inhibit OAT4, contributing to its pharmacological effects .

Key Mechanisms:

- Inhibition of URAT1: Major transporter for urate reabsorption.

- Inhibition of OAT4: Additional pathway for urate handling.

- Dual Mechanism: When used in combination with xanthine oxidase inhibitors (XOIs), it provides a comprehensive approach to managing hyperuricemia.

Pharmacokinetics

Lesinurad is rapidly absorbed following oral administration, achieving peak plasma concentrations within 1 to 4 hours. The pharmacokinetic profile indicates a mean steady-state volume of distribution of approximately 20 L. Its protein binding is significant, which influences its therapeutic efficacy and safety profile .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 1-4 hours post-dose |

| Volume of Distribution | ~20 L |

| Protein Binding | High |

Clinical Efficacy

Clinical trials have demonstrated that lesinurad effectively reduces sUA levels in patients with gout. A notable study evaluated the efficacy of lesinurad in combination with febuxostat over a 12-month period. The primary endpoint was the proportion of patients achieving sUA levels below 5.0 mg/dL at six months .

Study Findings:

- Efficacy: Lesinurad significantly increased the proportion of patients achieving target sUA levels compared to placebo.

- Safety Profile: Lesinurad was well-tolerated with a low incidence of adverse effects.

Case Studies

A phase 1 clinical trial involving healthy volunteers assessed the pharmacodynamics of lesinurad. Participants received single doses ranging from 200 mg to 600 mg, leading to a dose-dependent increase in fractional excretion of uric acid (FE UA) and a corresponding decrease in sUA levels.

Results from Phase 1 Trial:

- 200 mg Dose: FE UA increased from baseline (5.8%) to 21.8% after 6 hours.

- 600 mg Dose: Maximum reduction in sUA by 42% observed at 6 hours post-dose .

PPARγ Modulation

Recent studies have indicated that lesinurad also interacts with peroxisome proliferator-activated receptor gamma (PPARγ). While it does not activate PPARγ in adipocytes to promote lipid accumulation, it shows modulatory effects that may contribute beneficially to its pharmacological profile .

PPARγ Interaction Highlights:

- Modulatory Potency: Lesinurad has been characterized as a selective PPARγ modulator with an EC50 value comparable to that of traditional agonists but without adipogenic effects.

- Potential for Metabolic Disease Applications: The unique profile suggests possible future applications beyond gout treatment.

属性

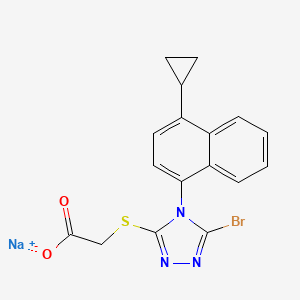

IUPAC Name |

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYMVLTWIBGEMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151516-14-1 | |

| Record name | Lesinurad sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LESINURAD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。